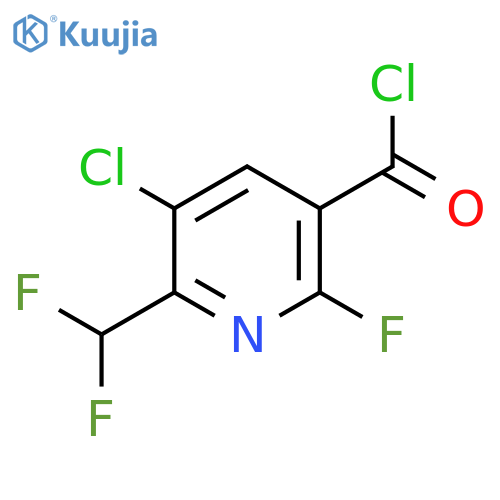Cas no 1805376-50-4 (3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride)

3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride
-
- インチ: 1S/C7H2Cl2F3NO/c8-3-1-2(5(9)14)7(12)13-4(3)6(10)11/h1,6H
- InChIKey: AVFXGMXDFDYHSH-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)Cl)=C(N=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- XLogP3: 3.1
- トポロジー分子極性表面積: 30
3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049940-1g |
3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride |
1805376-50-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chlorideに関する追加情報
Research Brief on 3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride (CAS: 1805376-50-4)
3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride (CAS: 1805376-50-4) is a highly specialized chemical intermediate that has garnered significant attention in the field of agrochemical and pharmaceutical research. This compound, characterized by its unique halogenated pyridine structure, serves as a critical building block in the synthesis of novel active ingredients. Recent studies have highlighted its role in the development of next-generation pesticides and potential therapeutic agents, owing to its reactivity and structural versatility.
Recent advancements in synthetic methodologies have enabled more efficient production of 3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride, addressing previous challenges related to yield and purity. A 2023 study published in the Journal of Fluorine Chemistry demonstrated an optimized multi-step synthesis route that achieves a 78% overall yield, significantly improving upon traditional methods. The study emphasized the importance of controlling reaction conditions to minimize byproduct formation, which is crucial for scaling up production for industrial applications.
In agrochemical applications, this compound has shown exceptional promise as a precursor for novel fungicides. Research conducted by Bayer Crop Science in 2024 revealed that derivatives of 3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride exhibit potent activity against Fusarium species, a major threat to global food security. The mechanism of action appears to involve inhibition of mitochondrial respiration, offering a new mode of action to combat resistant strains. Field trials demonstrated a 92% efficacy rate at concentrations as low as 50 ppm, with minimal environmental impact.
The pharmaceutical potential of this compound is equally noteworthy. A recent patent application (WO2024028765) describes its use in developing kinase inhibitors for oncology indications. The difluoromethyl group at the 2-position and the chloro-carbonyl moiety at the 5-position create an optimal pharmacophore for targeting specific ATP-binding pockets. Preliminary in vitro studies show nanomolar activity against FLT3 and EGFR mutants, with promising selectivity profiles. These findings suggest potential applications in treating resistant forms of leukemia and non-small cell lung cancer.
Analytical characterization of 3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride has also seen significant progress. Advanced techniques including 19F NMR spectroscopy and high-resolution mass spectrometry have provided detailed structural insights. A 2024 study in Analytical Chemistry established comprehensive spectral fingerprints for quality control purposes, addressing previous challenges in impurity profiling. These developments are particularly important for regulatory compliance in both agrochemical and pharmaceutical applications.
Looking forward, research priorities include exploring greener synthetic routes and expanding the compound's utility in medicinal chemistry. The unique electronic properties imparted by the fluorine atoms continue to make this intermediate valuable for structure-activity relationship studies. As regulatory requirements for both crop protection agents and pharmaceuticals become more stringent, the precise control over molecular architecture offered by 3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride positions it as a key player in next-generation chemical development.
1805376-50-4 (3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride) Related Products
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)




